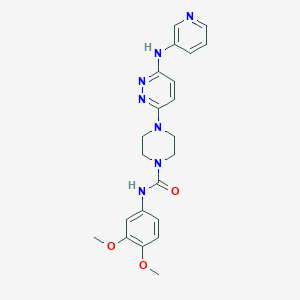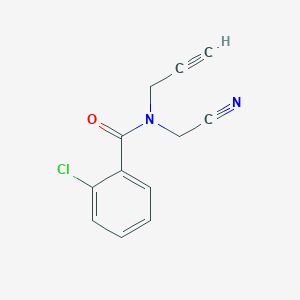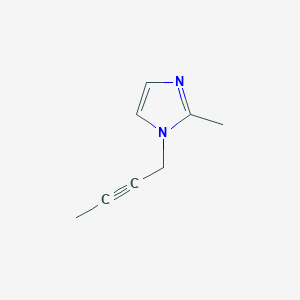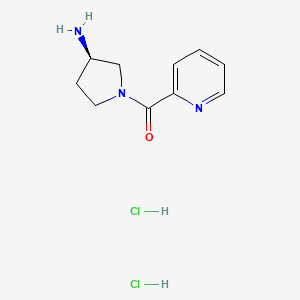
(R)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride” is a compound that contains a pyrrolidine ring and a pyridine ring. Pyrrolidine is a five-membered ring with one nitrogen atom, and pyridine is a six-membered ring with one nitrogen atom . These structures are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyridin-2-yl-methanones can be synthesized from pyridin-2-yl-methanes through a copper-catalyzed Csp3-H oxidation approach with water under mild conditions .Molecular Structure Analysis
The compound contains a pyrrolidine ring and a pyridine ring. The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom, and the pyridine ring is an aromatic six-membered ring with one nitrogen atom .Scientific Research Applications
Stereospecific Synthesis
Enantiomerically pure pyrrolidines, which share structural features with the compound , are obtained through 1,3-dipolar cycloadditions, demonstrating the utility of these reactions in synthesizing stereochemically complex structures from simple precursors like amino acids and aldehydes. This method highlights the ability to control stereochemistry in synthesizing compounds with potential applications in medicinal chemistry and materials science (Oliveira Udry et al., 2014).
Catalytic Asymmetric Oxidation
Chiral-substituted poly-N-vinylpyrrolidinones, related to the target compound through the pyrrolidinone structure, have been used to stabilize bimetallic nanoclusters for catalytic asymmetric oxidations. This research demonstrates the compounds' roles in enhancing optical yields in various oxidation reactions, providing a foundation for their use in synthesizing chiral molecules (Hao et al., 2016).
Antimicrobial and Antimycobacterial Activities
Derivatives of pyridine and pyrrolidinyl methanone have been studied for their antimicrobial properties. These studies underline the compound's potential in contributing to new antimicrobial agents, addressing the need for novel treatments against resistant strains of bacteria and mycobacteria (R.V.Sidhaye et al., 2011).
Solution Formulation for Poorly Soluble Compounds
The development of formulations to increase the in vivo exposure of poorly water-soluble compounds, through studies on compounds similar to "(R)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride", illustrates the application of these compounds in improving drug delivery mechanisms (Burton et al., 2012).
Coordination Chemistry
Research into the coordination chemistry of ketones, including pyridin-2-yl methanone derivatives, expands the understanding of their binding behaviors and electronic properties. This knowledge is crucial for designing new materials and catalysts (Bark & Thummel, 2005).
Future Directions
The future research directions for this compound could include further investigation into its synthesis, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by pyrrolidine and pyridine derivatives, this compound could have potential applications in medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Nitrogen-containing heterocyclic compounds, like this one, are known to be critical structures in drug production, often modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Action Environment
It’s known that the photophysical behavior of similar compounds can be influenced by ambient conditions .
properties
IUPAC Name |
[(3R)-3-aminopyrrolidin-1-yl]-pyridin-2-ylmethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.2ClH/c11-8-4-6-13(7-8)10(14)9-3-1-2-5-12-9;;/h1-3,5,8H,4,6-7,11H2;2*1H/t8-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXJHLLCHNVRHB-YCBDHFTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)C(=O)C2=CC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2832623.png)
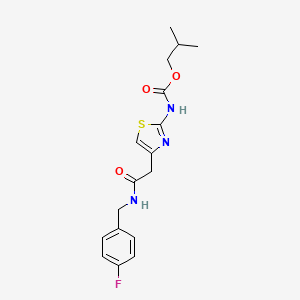

![5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2832626.png)
![(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2832629.png)
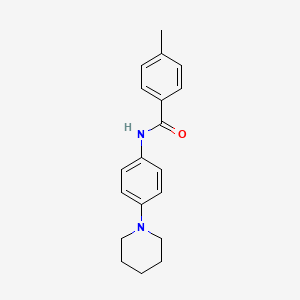
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2832636.png)
![6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2832638.png)

